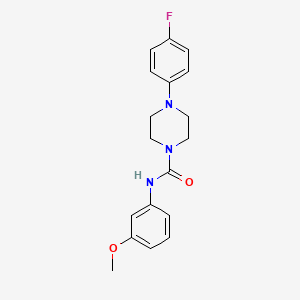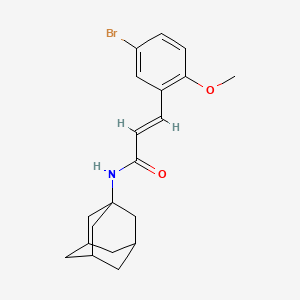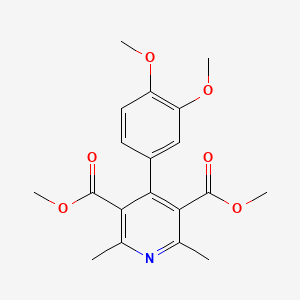![molecular formula C23H16N4O B5344612 N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide, also known as IQ-1S, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological effects that make it an attractive tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of a protein called β-catenin. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting the activity of β-catenin, N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of β-catenin, as mentioned earlier, but it also has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of β-catenin without affecting other cellular processes. However, one limitation is its stability. N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide is sensitive to light and air, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for research involving N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide. One area of interest is in the development of new cancer treatments. N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is also interest in using this compound as a tool for studying various cellular processes, including β-catenin signaling and inflammation.
Métodos De Síntesis
The synthesis of N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide involves a multi-step process that starts with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoic acid to form the corresponding amide, which is then cyclized with the help of phosphorus oxychloride to form the quinoxaline ring. The final step involves the condensation of the quinoxaline ring with hydrazine hydrate and 1-indanone to form N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide.
Aplicaciones Científicas De Investigación
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c28-20(14-15-8-2-1-3-9-15)26-27-22-17-11-5-4-10-16(17)21-23(22)25-19-13-7-6-12-18(19)24-21/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPVKNHNWVEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![4-methoxy-3-methyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5344620.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)